molecular formula C12H10FN3O4 B1672664 Fidarestat CAS No. 136087-85-9

Fidarestat

Cat. No. B1672664
M. Wt: 279.22 g/mol
InChI Key: WAAPEIZFCHNLKK-UFBFGSQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fidarestat (SNK-860) is an aldose reductase inhibitor . It belongs to the class of organic compounds known as hydantoins, which are heterocyclic compounds containing an imidazolidine substituted by a ketone group at positions 2 and 4 . It is under investigation for the treatment of diabetic neuropathy .


Molecular Structure Analysis

Fidarestat has a molecular formula of C12H10FN3O4 and a molar mass of 279.227 g·mol−1 . The absolute configuration of Fidarestat was established indirectly by single-crystal X-ray analysis .


Physical And Chemical Properties Analysis

Fidarestat has a melting point of 290–300 °C (554–572 °F; 563–573 K) . It has a density of 1.6±0.1 g/cm3, a molar refractivity of 63.6±0.4 cm3, a polar surface area of 111 Å2, and a molar volume of 172.7±5.0 cm3 .

Scientific Research Applications

Diabetic Neuropathy

Fidarestat has shown clinical efficacy in treating diabetic peripheral neuropathy, demonstrating significant improvement in electrophysiological measures and subjective symptoms such as numbness and spontaneous pain without major side effects, suggesting its potential in altering the progression of diabetic neuropathy (Hotta et al., 2001).

Experimental Diabetic Neuropathy in Rats

In experimental settings, Fidarestat improved nerve blood flow, electrophysiology, and reduced oxidative stress in diabetic rats, supporting its role in treating diabetic neuropathy (Kuzumoto et al., 2006).

Electrostatic Interactions with Human Aldose Reductase

Research on the charge density and electrostatic interactions of Fidarestat with human aldose reductase has provided insights into its inhibitory mechanism, highlighting the importance of drug-receptor recognition for its effectiveness (Fournier et al., 2009).

Pharmacokinetics and Tissue Distribution

Studies on the pharmacokinetics, tissue distribution, and metabolism of Fidarestat have contributed to a better understanding of its therapeutic potential and safety profile in treating diabetic complications (Borkar et al., 2015).

Diabetic Ocular Complications

Fidarestat has shown promise in preventing diabetic cataract formation and countering retinal oxidative-nitrosative stress, glial activation, and apoptosis, supporting its development for diabetic ocular complications (Drel et al., 2008).

Cardiomyocyte Contractile Function

In db/db diabetic obese mice, Fidarestat improved cardiomyocyte contractile function through a histone deacetylase Sir2-dependent mechanism, indicating its potential benefits for diabetic cardiomyopathy (Dong & Ren, 2007).

Hepatocellular Carcinoma

Fidarestat induced glycolysis of NK cells through decreasing AKR1B10 expression, inhibiting hepatocellular carcinoma progression, which highlights its potential as a therapeutic agent for cancer treatment (Wu et al., 2021).

Safety And Hazards

Fidarestat should be handled with care to avoid dust formation. It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is advised. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O4/c13-5-1-2-7-6(3-5)12(4-8(20-7)9(14)17)10(18)15-11(19)16-12/h1-3,8H,4H2,(H2,14,17)(H2,15,16,18,19)/t8-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAPEIZFCHNLKK-UFBFGSQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046654
Record name Fidarestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fidarestat

CAS RN

136087-85-9
Record name Fidarestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136087-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fidarestat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136087859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fidarestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02021
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fidarestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FIDARESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SH8T1164U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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